molecular formula C13H8N4 B13866807 2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B13866807
M. Wt: 220.23 g/mol
InChI Key: VLVHBPDMSPAUOU-UHFFFAOYSA-N
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Description

2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyridine and pyrrolo ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a pyridine derivative with a suitable nitrile precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

InChI

InChI=1S/C13H8N4/c14-8-10-1-2-11-13(16-10)7-12(17-11)9-3-5-15-6-4-9/h1-7,17H

InChI Key

VLVHBPDMSPAUOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C3=CC=NC=C3)N=C1C#N

Origin of Product

United States

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